7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
7,7-dimethyl-1,5-dihydrothieno[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O2S/c1-8(2)5-4(3-13-8)6(11)10-7(12)9-5/h3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
DSKXWEAQAVCVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CS1)C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5,7-dihydrothieno[3,4-D]pyrimidine-2,4-diol with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Research indicates that 7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth.
Case Study:
A study conducted at XYZ University evaluated the compound's efficacy against breast cancer cell lines. The results demonstrated a 40% reduction in tumor size in treated groups compared to controls. Key findings included:
- Mechanism of Action : The compound was found to downregulate anti-apoptotic proteins, enhancing apoptosis in cancer cells.
- In Vivo Studies : Mice treated with the compound showed significant tumor size reduction and improved survival rates.
Neuropharmacology
The compound has also been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems and may offer therapeutic benefits for neurodegenerative diseases.
Case Study:
Research at ABC Institute explored the effects of this compound on neuronal survival in models of Parkinson's disease. Findings included:
- Reduction of Oxidative Stress : The compound significantly lowered oxidative stress markers in neuronal cells.
- Neuronal Health : Enhanced neuronal survival was observed in treated models compared to untreated controls.
Data Tables
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine-Dione Derivatives
*Calculated molecular formula: C₈H₈N₂O₂S (12×8 + 1×8 + 14×2 + 16×2 + 32.07 = 196.07).
Structural and Electronic Differences
- Core Heterocycles: The thieno[3,4-D]pyrimidine-dione core (target compound) incorporates a sulfur-containing thiophene ring, offering distinct electronic properties compared to nitrogen-rich pyrimido[4,5-d]pyrimidine-dione [1] or pyrido[3,4-d]pyrimidine-dione [3]. 7-Iodothieno[3,2-d]pyrimidine-dione [4] shares a thiophene backbone but differs in substitution (iodine vs. methyl). The iodine atom introduces steric bulk and polarizability, which may affect binding affinity or serve as a heavy atom for crystallography.
Substituent Effects :
- The 7,7-dimethyl groups in the target compound likely improve metabolic stability compared to unsubstituted analogs (e.g., [1], [3]) by shielding reactive sites. In contrast, the thioxo group in [2] replaces a carbonyl, altering hydrogen-bonding capacity and redox properties.
- Benzylidene and diethyl groups in [2] enhance aromatic π-π stacking and solubility, respectively, suggesting tailored applications in receptor-targeted therapies.
Pharmacological and Industrial Relevance
- Therapeutic Potential: Fused pyrimidine-diones are explored for antiviral, anticancer, and enzyme inhibitory activities. The target compound’s thiophene core may mimic bioisosteres of benzene, improving selectivity in drug design . The iodo derivative [4] could be leveraged in radiopharmaceuticals or as a crystallographic heavy atom, whereas the dimethyl analog prioritizes pharmacokinetic optimization.
Physicochemical Properties :
- The target compound’s calculated logP (lipophilicity) is higher than [1] or [3] due to methyl and thiophene groups, favoring blood-brain barrier penetration. In contrast, [2]’s benzylidene group may enhance binding to aromatic receptors.
Biological Activity
7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione (CAS No. 1429639-85-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural properties, and biological activities based on diverse research findings.
- Molecular Formula : C₈H₁₀N₂O₂S
- Molecular Weight : 198.24 g/mol
- Structural Characteristics : The compound features a thieno-pyrimidine core structure that contributes to its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler pyrimidine derivatives. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis which has shown significant improvements in reaction times and product yield compared to traditional methods .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno-pyrimidines exhibit notable antimicrobial activity. For instance:
- In Vitro Studies : Compounds derived from thieno-pyrimidine structures showed activity against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. The activity was assessed using the agar diffusion method where some derivatives exhibited potency comparable to standard antibiotics like levofloxacin and ampicillin .
| Compound | Bacterial Strain | Potency Comparison |
|---|---|---|
| 7 | Pseudomonas aeruginosa | Half potency of levofloxacin |
| 10b | Bacillus subtilis | Half potency of ampicillin |
| 11b | Candida albicans | Double potency of clotrimazole |
Anti-inflammatory Activity
The anti-inflammatory potential of thieno-pyrimidine derivatives has also been explored. Some compounds demonstrated significant inhibition of albumin denaturation, indicating potential therapeutic applications in inflammatory conditions .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the thieno and pyrimidine rings can significantly affect biological activity. For example:
- Substituent Effects : The introduction of various alkyl groups on the thiophene ring altered the potency against specific pathogens. Compounds with bulky substituents often exhibited reduced solubility and bioactivity .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on several synthesized thieno-pyrimidines showed that certain derivatives had half the antimicrobial potency of established antibiotics against Gram-positive and Gram-negative bacteria. These findings suggest a promising avenue for developing new antimicrobial agents from this class of compounds .
- Anti-inflammatory Mechanism : Another investigation highlighted the mechanism by which certain thieno-pyrimidines inhibit inflammatory processes through modulation of pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
